1-Etinilpireno

Descripción general

Descripción

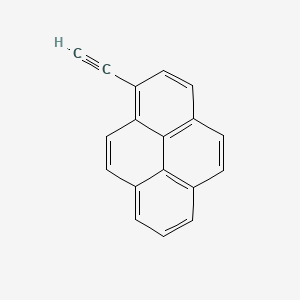

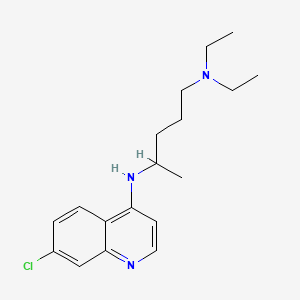

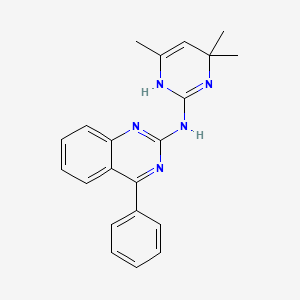

El 1-Etinilpireno es un compuesto orgánico con la fórmula química C18H10. Es un derivado del pireno, con un grupo etinilo en la posición 1. Este compuesto es conocido por sus fuertes propiedades fluorescentes, lo que lo hace valioso en diversas aplicaciones científicas .

Aplicaciones Científicas De Investigación

1-Ethynylpyrene has a wide range of applications in scientific research:

Mecanismo De Acción

El 1-Etinilpireno actúa como un inhibidor de las enzimas del citocromo P450, específicamente dirigiéndose a P450 1A1, 1A2 y 2B1. El mecanismo de inhibición implica la formación de un intermedio ceténico reactivo, que interactúa con el sitio activo de la enzima, lo que lleva a su inactivación . La fuerte fluorescencia de este compuesto también permite que se utilice como sonda en varios ensayos bioquímicos .

Compuestos Similares:

- 1-Propilnilpireno

- 4-Propilnilpireno

Comparación: El this compound es único debido a su sustitución etinilo específica en la posición 1, lo que le confiere propiedades fluorescentes distintas y efectos inhibitorios sobre las enzimas del citocromo P450. En comparación, el 1-propilnilpireno y el 4-propilnilpireno tienen diferentes patrones de sustitución, lo que lleva a variaciones en su comportamiento químico y aplicaciones .

Análisis Bioquímico

Biochemical Properties

1-Ethynylpyrene is known to interact with certain enzymes, particularly cytochromes P450 1A1, 1A2, and 2B1 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances in the body. The interaction between 1-Ethynylpyrene and these enzymes can influence biochemical reactions, potentially affecting the metabolism of other substances .

Cellular Effects

In terms of cellular effects, 1-Ethynylpyrene has been observed to cause remarkable absorption changes upon DNA hybridization when it is covalently attached to the 8-position of guanine . This suggests that 1-Ethynylpyrene may have a significant impact on cellular processes, particularly those involving DNA and gene expression .

Molecular Mechanism

The molecular mechanism of 1-Ethynylpyrene involves its interaction with cytochromes P450. It acts as an aryl acetylenic inhibitor of these enzymes, affecting their activity . This interaction can lead to changes in gene expression and enzyme activation or inhibition, thereby influencing the biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

This suggests that the effects of 1-Ethynylpyrene may vary over time, potentially influencing long-term cellular function .

Metabolic Pathways

1-Ethynylpyrene is known to interact with cytochromes P450, which play a crucial role in various metabolic pathways

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 1-Etinilpireno se puede sintetizar mediante la reacción del pireno con acetileno en condiciones adecuadas. Este proceso implica el uso de un catalizador para facilitar la reacción .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de síntesis orgánica, incluido el uso de solventes como cloroformo, diclorometano y tolueno .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 1-Etinilpireno experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de intermedios ceténicos.

Reducción: Aunque menos común, las reacciones de reducción pueden modificar el grupo etinilo.

Sustitución: El grupo etinilo puede participar en reacciones de sustitución, particularmente en presencia de catalizadores adecuados.

Reactivos y Condiciones Comunes:

Oxidación: A menudo implica agentes oxidantes como el permanganato de potasio.

Reducción: Puede utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: La cicloadición de azida-alquino catalizada por cobre (CuAAC) es un método común.

Principales Productos:

Oxidación: Formación de intermedios ceténicos reactivos.

Sustitución: Formación de diversos derivados de pireno sustituidos.

4. Aplicaciones en Investigación Científica

El this compound tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

- 1-Propynylpyrene

- 4-Propynylpyrene

Comparison: 1-Ethynylpyrene is unique due to its specific ethynyl substitution at the 1-position, which imparts distinct fluorescent properties and inhibitory effects on cytochrome P450 enzymes. In comparison, 1-propynylpyrene and 4-propynylpyrene have different substitution patterns, leading to variations in their chemical behavior and applications .

Propiedades

IUPAC Name |

1-ethynylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBUBSLYGRMOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188527 | |

| Record name | 1-Ethynylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34993-56-1 | |

| Record name | 1-Ethynylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034993561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethynylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34993-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Ethynylpyrene acts as a mechanism-based inactivator (suicide inhibitor) of certain cytochrome P450 enzymes, particularly those belonging to the CYP1 family such as CYP1A1, CYP1A2, and CYP1B1. [, , , , , , ] This interaction involves the enzyme catalyzing the oxidation of 1-Ethynylpyrene, which generates a reactive intermediate that binds irreversibly to the enzyme, either at the heme moiety or the apoprotein, leading to its inactivation. [, , , , ]

- Inhibition of PAH metabolism: 1-Ethynylpyrene effectively inhibits the metabolism of various polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene. [, , , , , ] This inhibition stems from the inactivation of the P450 enzymes responsible for PAH bioactivation, consequently reducing the formation of reactive metabolites that can bind to DNA and cause mutations. [, , , ]

- Potentiation of AhR activity: Paradoxically, while inhibiting CYP1B1, 1-Ethynylpyrene can enhance aryl hydrocarbon receptor (AhR) activity. [] This suggests a complex regulatory relationship between CYP1B1 activity and AhR activation, where CYP1B1 might regulate the potency of AhR ligands rather than directly affecting the formation of the AhR/Arnt complex. []

A:

- Spectroscopic data:

- UV-Vis Absorption: The ultraviolet absorption spectrum of 1-Ethynylpyrene shows characteristic features similar to pyrene, with an enhanced p-band and a split in the lower-wavelength β-band due to the ethynyl substitution on the long axis of the molecule. []

- Fluorescence: 1-Ethynylpyrene exhibits strong fluorescence, with its emission properties sensitive to the surrounding environment. [, , , ] This sensitivity arises from the influence of solvent polarity and hydrogen bonding on the excited state dynamics of the molecule. []

ANone: 1-Ethynylpyrene demonstrates versatility in material science, particularly in the development of functional materials:

- Polymer synthesis: It serves as a monomer for synthesizing polymers like trans-poly(1-ethynylpyrene) and cis-poly(1-ethynylpyrene), exhibiting interesting optical and electrochemical properties, potentially valuable for electronic applications. [, , ]

- Fluorescent probes: When conjugated to DNA bases like guanine and cytosine, 1-Ethynylpyrene exhibits significant absorption changes upon DNA hybridization, serving as an effective optical label for DNA hybridization assays and molecular beacons. []

- Solid-state emissive materials: Incorporation of 1-Ethynylpyrene into o-carborane dyads leads to highly luminescent solid-state emissive materials with potential applications in various fields. []

ANone: While 1-Ethynylpyrene itself doesn't typically function as a catalyst, its unique reactivity makes it a valuable tool in various applications:

- Click chemistry: The ethynyl group in 1-Ethynylpyrene makes it amenable to copper-free click chemistry reactions with azide-functionalized materials. [] This strategy enables the facile functionalization of surfaces, such as ZnO nanorod films, with 1-Ethynylpyrene for sensing applications or the incorporation of biomolecules like biotin. []

- Surface modification: The ability of 1-Ethynylpyrene to interact with graphene through π-π stacking makes it a suitable stabilizer for preparing pristine graphene/polysiloxane films and networks, leading to materials with enhanced conductivity. []

ANone: While the provided abstracts don't delve into the specifics of computational studies on 1-Ethynylpyrene, this field offers valuable tools for understanding its properties:

- Electronic structure calculations: Density functional theory (DFT) calculations can elucidate the electronic structure of 1-Ethynylpyrene and its derivatives, providing insights into their optical and electrochemical properties. [] These calculations can be used to understand the influence of substituents on the electronic structure and predict the properties of new derivatives.

ANone: Research on 1-Ethynylpyrene and its analogs reveals key SAR insights:

- Ethynyl group is crucial: The ethynyl group is essential for the mechanism-based inhibition of cytochrome P450s. Replacing it with a vinyl group, as in 1-vinylpyrene, reduces the inhibitory potency, indicating the importance of the triple bond for generating the reactive intermediate. [, , ]

- Aromatic ring system influences selectivity: The size and shape of the aromatic ring system, along with the position of the ethynyl group, significantly impact the selectivity of inhibition towards different P450 isoforms. For example, 9-ethynylphenanthrene exhibits higher inhibitory potency than 1-Ethynylpyrene towards CYP2B enzymes. []

- Pyrene ring is not strictly required: While the pyrene ring contributes to the inhibitory activity, it's not strictly required. Compounds like 2-ethynylnaphthalene still demonstrate inhibitory activity, albeit with potentially different selectivity profiles. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)